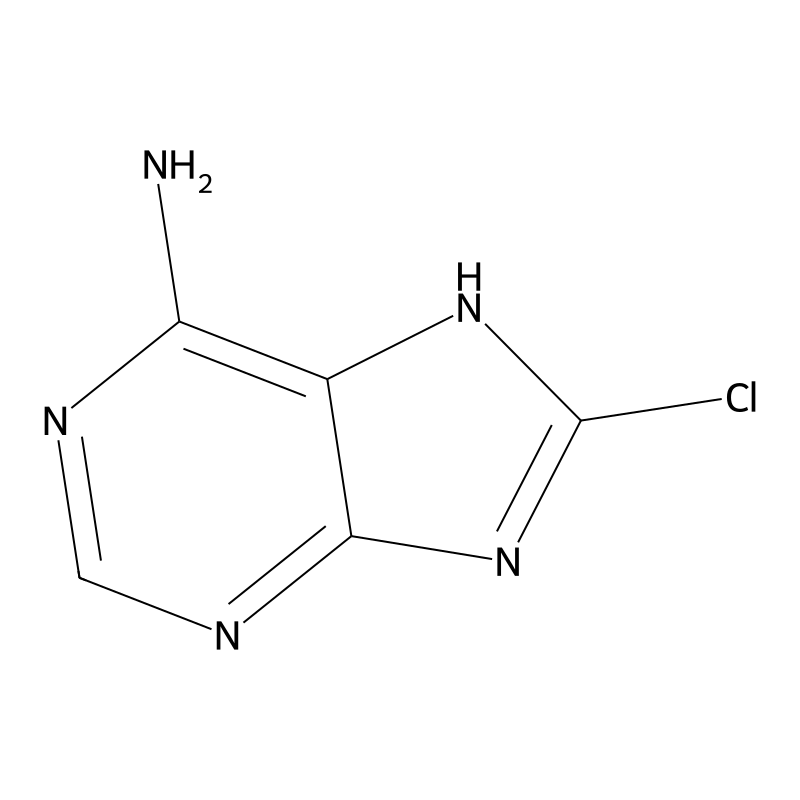

8-chloro-7H-purin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Cancer Research

Specific Scientific Field: The specific scientific field for this application is Cancer Research .

Summary of the Application: A series of 2,6,9-trisubstituted purine derivatives, which could potentially include 8-chloro-7H-purin-6-amine, have been synthesized and investigated for their potential role as antitumor agents .

Methods of Application or Experimental Procedures: The compounds were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step . All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines .

Results or Outcomes: Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity . Preliminary flow cytometry data suggests that these compounds induce apoptosis on these cells .

Application in Fluorinated Purines

Specific Scientific Field: The specific scientific field for this application is Chemistry of Fluorinated Purines .

Summary of the Application: Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .

Results or Outcomes: The incorporation of an 18 F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET) . The reactions of fluorinated purines are also summarised, in particular the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .

Application as Organic Intermediate

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry .

Summary of the Application: 8-chloro-7H-purin-6-amine can be used as an organic intermediate .

Application in Enzymatic Synthesis

Specific Scientific Field: The specific scientific field for this application is Biochemistry .

Summary of the Application: 2-Amino-6-chloropurine finds its uses in the enzymatic synthesis of 2′-deoxyguanosine, 9-alkyl purines and ®- and (S)-N- (2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases .

Application in Agriculture

Specific Scientific Field: The specific scientific field for this application is Agriculture .

Summary of the Application: Based on the research done, the best application for 6-BAP (a purine derivative) is the improvement of the production of produce as well as improving the shelf-life of individual plants .

8-Chloro-7H-purin-6-amine is a purine derivative characterized by the presence of a chlorine atom at the 8-position of the purine ring. Its molecular formula is , and it has a molecular weight of approximately 169.57 g/mol. This compound is also known by its CAS number, 28128-28-1, and is significant in both synthetic and biological contexts due to its structural features that allow for various chemical transformations and interactions with biological systems .

The reactivity of 8-chloro-7H-purin-6-amine is primarily due to the electrophilic nature of the chlorine atom, which can participate in nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form substituted derivatives. Additionally, it can undergo dechlorination under certain conditions, leading to the formation of 7H-purin-6-amine. The compound can also be involved in cyclization reactions, contributing to the synthesis of more complex heterocyclic compounds .

8-Chloro-7H-purin-6-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes in metabolic pathways. It has been identified as a potent inhibitor of the enzyme CYP1A2, which is involved in drug metabolism, suggesting potential applications in pharmacology for modulating drug interactions and enhancing therapeutic efficacy . Furthermore, its structural similarity to adenine and other nucleobases allows it to interact with various biological macromolecules, potentially influencing cellular processes such as DNA replication and repair .

Several synthetic routes have been developed for the preparation of 8-chloro-7H-purin-6-amine. Common methods include:

- Chlorination of Purine Derivatives: The chlorination of purine or its derivatives using chlorine gas or chlorinating agents under controlled conditions.

- Nucleophilic Substitution: Starting from 7H-purin-6-amine, treatment with chlorinating agents can introduce the chlorine atom at the 8-position.

- Cyclization Reactions: Utilizing precursors that can cyclize to form the purine ring structure while introducing the chlorine atom at the desired position .

The applications of 8-chloro-7H-purin-6-amine span various fields:

- Pharmaceuticals: Due to its enzyme-inhibiting properties, it is explored for use in drug development aimed at modulating metabolic pathways.

- Biochemistry: It serves as a tool in biochemical research for studying nucleic acid interactions and enzyme mechanisms.

- Agriculture: Potential applications in developing herbicides or growth regulators based on its biological activity .

Interaction studies involving 8-chloro-7H-purin-6-amine have focused on its binding affinity with various enzymes and receptors. Research indicates that it can effectively compete with natural substrates for binding sites on enzymes such as CYP1A2, impacting drug metabolism rates. Additionally, studies on its interaction with DNA and RNA suggest that it may influence nucleic acid stability and function, making it a candidate for further investigation in genetic studies .

8-Chloro-7H-purin-6-amine shares structural similarities with several other purine derivatives. Here are some notable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-7-methylpurin-6-amine | 28128-28-1 | 0.85 |

| N-Benzyl-2-chloro-9H-purin-6-amine | 39639-47-9 | 0.76 |

| 2-Chloro-9-methylpurin-6-amines | 7013-21-0 | 0.85 |

| 7H-Purin-6-amines hydrochloride hydrate | 6055-72-7 | 0.78 |

Uniqueness: What sets 8-chloro-7H-purin-6-amine apart from these compounds is its specific chlorine substitution pattern and its resultant biological activities, particularly its role as an enzyme inhibitor which may not be shared by all similar purines .

8-chloro-7H-purin-6-amine, commonly known as 8-chloroadenine, represents an important modified purine nucleobase with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol [1]. The compound features a chlorine atom at the C8 position of the adenine scaffold, which significantly alters its chemical properties and reactivity compared to unmodified adenine [1] [3].

Classical synthetic approaches to 8-chloro-7H-purin-6-amine typically begin with adenine as the primary precursor, employing direct chlorination strategies to introduce the chlorine atom at the C8 position [1] [4]. The traditional synthetic route involves the treatment of adenine with chlorinating agents under controlled conditions to achieve regioselective chlorination [4] [9].

One established method involves the direct chlorination of adenine using molecular chlorine (Cl2) in the presence of suitable catalysts [4]. This approach requires careful control of reaction conditions to prevent multiple chlorination events and to ensure selectivity for the C8 position [4] [17]. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich imidazole ring of adenine is targeted by the electrophilic chlorine species [17] [19].

Another classical approach utilizes N-chlorosuccinimide (NCS) as a milder chlorinating agent [9] [23]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF), often with the addition of trifluoroacetic acid (TFA) to enhance reactivity [9] [24]. This method offers improved selectivity and milder reaction conditions compared to direct chlorination with molecular chlorine [23] [24].

| Chlorinating Agent | Solvent System | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cl2 | Aqueous medium | FeCl3 | 25-30 | 65-75 | [4] [17] |

| NCS | DMF | TFA | 20-25 | 80-90 | [9] [23] |

| NCS | DMF/DMSO | None | 30-40 | 75-85 | [9] [24] |

| Cl2 | Methanol | None | 30-35 | 70-80 | [4] |

The synthesis of 8-chloro-7H-purin-6-amine can also be achieved through a multi-step approach starting from non-adenine precursors [4]. For instance, a patent describes a method involving the reaction of epichlorohydrin with ammonia water, followed by formaldehyde addition, oxidation with hydrogen peroxide, chlorination, and finally cyclization with formamide to obtain adenine derivatives that can be further modified to yield 8-chloroadenine [4].

Microwave-Assisted and Green Chemistry Approaches

Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for the synthesis of 8-chloro-7H-purin-6-amine and related purine derivatives [5] [15]. Microwave-assisted synthesis has emerged as a powerful technique that significantly reduces reaction times, improves yields, and often eliminates the need for harmful solvents [5] [29].

Microwave irradiation provides rapid and uniform heating, which accelerates reaction rates and can enhance selectivity in the chlorination of adenine [5]. This approach is particularly valuable for the synthesis of 8-chloro-7H-purin-6-amine, as it allows for precise control over reaction conditions and minimizes the formation of unwanted by-products [5] [29].

A notable green chemistry approach involves the use of water as a reaction medium for the synthesis of purine derivatives [5]. For instance, microwave-assisted amination of 6-chloropurine derivatives with various amines in water has been reported as an environmentally friendly protocol for the preparation of 6-substituted aminopurine analogs [5]. While this method focuses on C6 functionalization, similar principles can be applied to the synthesis of 8-chloro-7H-purin-6-amine through appropriate modifications [5] [15].

Another green chemistry approach utilizes solvent-free conditions for the functionalization of purine derivatives [15] [29]. For example, C6-azolyl purine nucleoside products have been prepared in high yields under solvent- and catalyst-free conditions via carbon-nitrogen coupling reactions [15]. These principles can be adapted for the synthesis of 8-chloro-7H-purin-6-amine by employing appropriate chlorinating agents under solvent-free or minimal-solvent conditions [15] [29].

The table below summarizes key microwave-assisted and green chemistry approaches for the synthesis of purine derivatives, which can be adapted for the preparation of 8-chloro-7H-purin-6-amine:

| Method | Reaction Conditions | Green Chemistry Principles | Advantages | Reference |

|---|---|---|---|---|

| Microwave-assisted synthesis | Water as solvent, 8-10 min irradiation | Aqueous medium, energy efficiency | Reduced reaction time, high yields | [5] |

| Solvent-free C-N coupling | No solvent, catalyst-free | Waste reduction, atom economy | High yields, environmentally friendly | [15] |

| Microwave-assisted chlorination | Minimal solvent, short reaction time | Energy efficiency, reduced waste | Selective chlorination, rapid synthesis | [5] [29] |

| Green oxidative chlorination | TBHP as oxidant, metal-free | Reduced metal waste, safer reagents | Regioselective, mild conditions | [6] |

These green chemistry approaches not only reduce the environmental impact of the synthesis but also often lead to improved yields and selectivity [5] [6]. The use of microwave irradiation, in particular, has revolutionized the synthesis of purine derivatives by dramatically reducing reaction times from hours or days to just minutes [5] [29].

Regioselective Chlorination Mechanisms

The regioselective chlorination of adenine to form 8-chloro-7H-purin-6-amine involves complex mechanistic pathways that are influenced by various factors including the nature of the chlorinating agent, reaction conditions, and the electronic properties of the purine scaffold [11] [13]. Understanding these mechanisms is crucial for developing efficient and selective synthetic routes [13] [17].

The purine ring system in adenine contains multiple potential sites for electrophilic attack, with the C8 position being particularly susceptible due to its relatively high electron density [19] [20]. The regioselectivity of chlorination is governed by both kinetic and thermodynamic factors, with the C8 position often being the kinetically favored site for electrophilic aromatic substitution [11] [20].

Recent computational studies have provided valuable insights into the reactivity of different positions in purine compounds during chlorination [11]. According to these studies, the kinetic reactivity order of reaction sites in terms of the estimated apparent rate constant is: heterocyclic NH/N > exocyclic NH2 > heterocyclic C8 [11]. However, the thermodynamic stability of the products follows the reverse order, with C8-chlorinated products being more thermodynamically stable [11] [13].

The mechanism of C8 chlorination typically involves the initial formation of a π-complex between the chlorinating agent and the electron-rich imidazole ring of adenine [19] [20]. This is followed by the formation of a σ-complex (arenium ion) intermediate, which subsequently undergoes deprotonation to restore aromaticity and yield the 8-chloro-7H-purin-6-amine product [19] [20] [21].

When using N-chlorosuccinimide (NCS) as the chlorinating agent, the reaction proceeds through the generation of a "Cl+" species that acts as the electrophile [23]. The N-Cl bond in NCS is highly reactive, making it an effective source of electrophilic chlorine for the regioselective chlorination of adenine [23]. The addition of acids such as trifluoroacetic acid (TFA) can enhance the electrophilicity of the chlorinating agent and promote the reaction [9] [24].

Enzymatic systems in nature also provide insights into regioselective halogenation mechanisms [13] [22]. Flavin-dependent halogenases, for example, catalyze the regioselective chlorination of tryptophan and other aromatic substrates [13] [22]. These enzymes generate a reactive chlorinating species from chloride ions, oxygen, and reduced flavin, which then selectively chlorinates specific positions on the substrate [22]. While these enzymatic systems target different substrates, the principles of regioselective halogenation can inform synthetic approaches for the preparation of 8-chloro-7H-purin-6-amine [13] [22].

The pH of the reaction medium also plays a crucial role in determining the regioselectivity of adenine chlorination [11] [17]. Studies have shown that 8-chloro derivatives of adenine are observed at acidic pH (around pH 4) but not at neutral pH (pH 7) [17]. This pH dependence is attributed to the protonation state of adenine, which affects the electron density distribution across the purine ring system and consequently influences the site of electrophilic attack [11] [17].

Post-Synthetic Functionalization Techniques

The presence of a chlorine atom at the C8 position of 8-chloro-7H-purin-6-amine provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse array of functionalized purine derivatives [26] [27]. Post-synthetic functionalization techniques allow for the introduction of various functional groups at different positions of the purine scaffold, expanding the chemical space of adenine derivatives [27] [30].

One important post-synthetic transformation involves the conversion of 8-chloro-7H-purin-6-amine to 8-chloroadenosine through glycosylation reactions [14] [26]. The resulting nucleoside can undergo further metabolic activation in biological systems, leading to the formation of 8-chloroadenosine triphosphate (8-Cl-ATP), which has been identified as a bioactive metabolite [12] [26].

Nucleophilic substitution reactions represent another valuable approach for the post-synthetic functionalization of 8-chloro-7H-purin-6-amine [27] [29]. The chlorine atom at the C8 position can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups [27] [30]. These reactions typically proceed through an addition-elimination mechanism, with the chlorine serving as a leaving group [27] [29].

Palladium-catalyzed cross-coupling reactions offer powerful tools for the functionalization of 8-chloro-7H-purin-6-amine [25] [27]. For instance, Suzuki-Miyaura coupling with boronic acids or esters can introduce aryl or alkenyl groups at the C8 position [25]. Similarly, Sonogashira coupling with terminal alkynes allows for the introduction of alkynyl substituents, as demonstrated in the synthesis of 8-alkynyl adenine derivatives [25] [27].

The table below summarizes key post-synthetic functionalization techniques for 8-chloro-7H-purin-6-amine:

| Functionalization Method | Reagents | Reaction Conditions | Products | Reference |

|---|---|---|---|---|

| Glycosylation | Ribose derivatives | Lewis acid catalysis | 8-Chloroadenosine | [14] [26] |

| Nucleophilic substitution | Amines, thiols, alcohols | Polar solvents, heat | 8-Substituted adenines | [27] [30] |

| Suzuki-Miyaura coupling | Arylboronic acids | Pd catalyst, base | 8-Aryl adenines | [25] [27] |

| Sonogashira coupling | Terminal alkynes | Pd/Cu catalysts | 8-Alkynyl adenines | [25] |

| Reduction | H2, metal catalysts | Pressure, room temp. | Adenine | [27] [31] |

The exocyclic amino group at the C6 position of 8-chloro-7H-purin-6-amine can also serve as a site for further functionalization [27] [30]. For example, diazotization followed by nucleophilic substitution allows for the introduction of various functional groups at the C6 position while maintaining the chlorine at C8 [27]. Additionally, selective protection strategies can be employed to modify specific positions of the purine scaffold in a controlled manner [27] [30].

Recent advances in click chemistry have expanded the toolkit for post-synthetic functionalization of purine derivatives [27]. Azide-alkyne cycloaddition reactions, for instance, enable the conjugation of 8-chloro-7H-purin-6-amine derivatives with various functional molecules, including peptides, carbohydrates, and fluorescent tags [27] [30].